Physicochemical Differentiation: Polarity and Hydrogen-Bonding
The 8-amino substituent profoundly alters the physicochemical profile of the PBI scaffold. Compared to the parent pyrido[1,2-a]benzimidazole (CAS 245-47-6), pyrido[1,2-a]benzimidazol-8-amine exhibits a reduced computed lipophilicity (XLogP3-AA) from 3.2 to 2.5, an increased topological polar surface area (TPSA) from 17.3 Ų to 43.3 Ų, and gains one hydrogen bond donor (HBD=1) while retaining two hydrogen bond acceptors (HBA=2) [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA), TPSA, HBD/HBA |
|---|---|
| Target Compound Data | XLogP3-AA 2.5, TPSA 43.3 Ų, HBD 1, HBA 2 |
| Comparator Or Baseline | Pyrido[1,2-a]benzimidazole (unsubstituted): XLogP3-AA 3.2, TPSA 17.3 Ų, HBD 0, HBA 1 |
| Quantified Difference | ΔXLogP3 = -0.7; ΔTPSA = +26.0 Ų; HBD +1; HBA +1 |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem) |
Why This Matters
The lower lipophilicity and higher TPSA predict improved aqueous solubility and altered membrane permeability relative to the parent scaffold, which must be considered when selecting a starting material for lead optimization.
- [1] Pyrido[1,2-a]benzimidazol-8-amine, PubChem CID 14613001. https://pubchem.ncbi.nlm.nih.gov/compound/14613001 View Source
- [2] Pyrido[1,2-a]benzimidazole, PubChem CID 378348. https://pubchem.ncbi.nlm.nih.gov/compound/378348 View Source
